molecular formula C14H19N3O3S2 B6540584 N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}propane-1-sulfonamide CAS No. 1040669-95-1

N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}propane-1-sulfonamide

Cat. No.: B6540584
CAS No.: 1040669-95-1
M. Wt: 341.5 g/mol
InChI Key: PNPGAAYMHDYYKN-UHFFFAOYSA-N
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Description

The compound N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}propane-1-sulfonamide is an intriguing chemical entity belonging to the class of pyridazinone derivatives. These compounds have captured the interest of researchers due to their diverse pharmacological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}propane-1-sulfonamide typically involves a multi-step reaction sequence starting with the condensation of a substituted thiophene and a hydrazine derivative. The key steps include cyclization to form the pyridazinone core, followed by the introduction of the sulfonamide group through sulfonation reactions. Precise control of reaction conditions, such as temperature and pH, is crucial for obtaining high yields and purity.

Industrial Production Methods: Industrial-scale production often employs similar synthetic routes but with optimization for large-scale operations. This involves using continuous flow reactors, scalable solvents, and reagents that are both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}propane-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms, often enhancing biological activity.

  • Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially altering the compound's reactivity.

  • Substitution: Replacement of functional groups with different atoms or groups, affecting the compound's properties.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogenating compounds. Reaction conditions often involve specific solvents, temperature control, and catalysts to facilitate the desired transformations.

Major Products Formed: These reactions can produce derivatives with modified pharmacological properties, offering a range of biological activities for further exploration.

Scientific Research Applications

Chemistry: This compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It is utilized in biological assays to study enzyme inhibition, protein binding, and cellular pathways due to its potent biological activity.

Medicine: The compound has shown promise as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry: In industrial applications, it is used in the development of advanced materials, including polymers and coatings, with specialized properties.

Mechanism of Action

The mechanism by which N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}propane-1-sulfonamide exerts its effects involves interacting with specific molecular targets, such as enzymes or receptors. The thiophene and pyridazinone moieties play a crucial role in binding to these targets, thereby modulating their activity. Pathways involved include inhibition of key enzymes, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives and sulfonamides, each with unique structural variations that influence their biological activity. Compared to its peers, N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}propane-1-sulfonamide stands out due to its thiophene substituent, which enhances its potency and selectivity for certain targets.

List of Similar Compounds

  • Pyridazinone-based inhibitors.

  • Sulfonamide antibiotics.

  • Thiophene derivatives used in drug design.

This compound's unique combination of a pyridazinone core, thiophene group, and sulfonamide moiety sets it apart, making it a valuable subject for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-2-11-22(19,20)15-8-4-9-17-14(18)7-6-12(16-17)13-5-3-10-21-13/h3,5-7,10,15H,2,4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPGAAYMHDYYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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